Pyrrole

Catalog No.
S591435
CAS No.
109-97-7
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole

CAS Number

109-97-7

Product Name

Pyrrole

IUPAC Name

1H-pyrrole

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H

InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N

SMILES

C1=CNC=C1

solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals.
Water solubility: 4.5X10+4 mg/l @ 25 °C
45 mg/mL at 25 °C
Soluble in most fixed oils; Slightly soluble in water
Soluble (in ethanol)

Synonyms

1-Aza-2,4-cyclopentadiene; Azole; Divinylenimine; Imidole; Monopyrrole; NSC 62777

Canonical SMILES

C1=CNC=C1

The exact mass of the compound Pyrrole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.67 m45 mg/ml at 25 °csoluble in alcohol, ether and dilute acids. also soluble in most organic chemicals.water solubility: 4.5x10+4 mg/l @ 25 °c45 mg/ml at 25 °csoluble in most fixed oils; slightly soluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72470. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrrole is a foundational five-membered, nitrogen-containing aromatic heterocycle widely utilized as an essential building block in pharmaceutical synthesis and as a monomer for inherently conductive polymers [1]. As an electron-rich diene, it exhibits high reactivity toward electrophilic aromatic substitution, making it a critical precursor for porphyrins, agrochemicals, and complex active pharmaceutical ingredients (APIs) [2]. In materials science, its low oxidation potential enables facile electropolymerization into polypyrrole (PPy), a highly conductive and environmentally stable polymer [1]. For industrial buyers, the procurement of high-purity pyrrole is critical, as trace impurities can prematurely trigger auto-oxidation or alter polymerization kinetics, directly impacting the reproducibility of downstream electrochemical and synthetic workflows.

Substituting pyrrole with closely related heterocycles like thiophene, furan, or indole fundamentally alters both process conditions and final material properties [1]. In conductive polymer applications, replacing pyrrole with thiophene demands significantly higher anodic potentials for polymerization, which can degrade sensitive substrates and alter the electrochemical window [1]. Furthermore, utilizing substituted analogs such as N-methylpyrrole introduces steric hindrance that disrupts the planarity of the resulting polymer backbone, drastically reducing electrical conductivity [2]. In organic synthesis, substituting pyrrole with indole shifts the primary site of electrophilic attack from the C-2 to the C-3 position, requiring completely different synthetic routes and rendering the two compounds non-interchangeable as structural precursors for targeted APIs[3].

Monomer Oxidation Potential in Electropolymerization

When manufacturing conductive polymer films, the oxidation potential of the monomer dictates the required electrochemical driving force. Pyrrole undergoes electropolymerization at significantly lower anodic potentials compared to its sulfur analog, thiophene [1]. This lower threshold allows for milder processing conditions, which is crucial when depositing conductive layers onto easily oxidizable or flexible substrates [1].

Evidence DimensionOnset Oxidation Potential for Polymerization
Target Compound Data~0.8 V (vs. SCE)
Comparator Or BaselineThiophene (>1.6 V vs. SCE)
Quantified Difference~0.8 V reduction in required anodic potential
ConditionsStandard electrochemical polymerization in non-aqueous electrolytes

A lower oxidation potential prevents the degradation of sensitive electrode materials and reduces energy consumption during large-scale electrochemical synthesis.

Electrical Conductivity of the Resulting Homopolymer

The choice between pyrrole and its N-alkylated derivatives profoundly impacts the electrical performance of the resulting polymer. While N-methylpyrrole offers improved solubility, the methyl group introduces steric hindrance that twists the polymer backbone, breaking the extended π-conjugation [1]. Consequently, unmodified pyrrole yields a polymer (polypyrrole) with electrical conductivity orders of magnitude higher than poly(N-methylpyrrole) [1].

Evidence DimensionMaximum Electrical Conductivity (Doped State)
Target Compound Data10 to >100 S/cm (Polypyrrole)
Comparator Or BaselineN-Methylpyrrole (<10^-2 S/cm for Poly(N-methylpyrrole))
Quantified Difference>3 orders of magnitude higher conductivity
ConditionsChemically or electrochemically doped homopolymer films

Unmodified pyrrole is strictly required for applications demanding high electrical conductivity, such as supercapacitors, antistatic coatings, and biosensors.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

In API and fine chemical synthesis, predictable functionalization is critical. Pyrrole and its fused counterpart, indole, exhibit divergent regioselectivity during electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation)[1]. Pyrrole preferentially undergoes substitution at the C-2 and C-5 positions due to the stabilization of the intermediate cation across the entire heteroaromatic system [1]. In contrast, indole reacts almost exclusively at the C-3 position to avoid disrupting the aromaticity of its fused benzene ring [1].

Evidence DimensionPrimary Site of Electrophilic Attack
Target Compound DataC-2 and C-5 positions
Comparator Or BaselineIndole (C-3 position)
Quantified DifferenceComplete shift in regiochemical functionalization
ConditionsStandard EAS conditions (e.g., Vilsmeier-Haack, Friedel-Crafts)

This divergent regioselectivity dictates that pyrrole and indole cannot be used interchangeably as scaffolds for targeted pharmaceutical synthesis.

Precursor for Porphyrins and Tetrapyrrole Macrocycles

Driven by its specific C-2 and C-5 reactivity (as highlighted in Section 3), pyrrole is the essential building block for synthesizing porphyrins, phthalocyanines, and BODIPY dyes [1]. These macrocycles are critical in photodynamic therapy, advanced optics, and catalysis.

Synthesis of Conductive Polypyrrole (PPy) Coatings and Sensors

Leveraging its low oxidation potential and the high conductivity of its resulting polymer, pyrrole is the monomer of choice for depositing antistatic coatings, fabricating flexible supercapacitor electrodes, and developing electrochemical biosensors [2].

Active Pharmaceutical Ingredient (API) Scaffold Construction

Due to its predictable electrophilic substitution profile and ability to undergo Paal-Knorr synthesis, pyrrole is a non-substitutable precursor in the multi-step synthesis of blockbuster drugs, including the cholesterol-lowering medication atorvastatin[1].

Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline]
Liquid
Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma

Color/Form

Colorless liquid when fresh
Yellowish or brown oil

XLogP3

0.7

Hydrogen Bond Donor Count

1

Exact Mass

67.042199164 g/mol

Monoisotopic Mass

67.042199164 g/mol

Boiling Point

129.7 °C
130.00 to 131.00 °C. @ 760.00 mm Hg

Flash Point

102 °F (39 °C) (CLOSED CUP)

Heavy Atom Count

5

Taste

Burning, pungent taste

Vapor Density

2.31 (Air= 1)

Density

0.9698 @ 20 °C
0.955-0.975

LogP

0.75 (LogP)
0.75
log Kow = 0.75

Odor

Agreeable empyreumatic odor resembling that of chloroform

Decomposition

WHEN HEATED TO DECOMPOSITION IT EMITS HIGHLY TOXIC FUMES OF NITROXIDES.

Melting Point

-23.4 °C
-24 °C

UNII

86S1ZD6L2C

Related CAS

30604-81-0
107760-17-8
101359-25-5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

8.36 [mmHg]
8.35 mm Hg @ 25 dec C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

16199-06-7
30604-81-0
109-97-7

Wikipedia

Pyrrole
Anastrozole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

REACTION OF AMMONIA AND ACETYLENE OR BUTADIENE
Fractional distillation of bone-oil with sulfuric acid. Later converted into the potassium compound (C4H4NK), washing with ether, and treatment with water, followed by drying and distillation.
Thermal decomposition of ammonium mucate with glycerol or mineral oil. Also formed on heating of albumin; on heating sheep's wool with aqueous barium hydroxide solution; by pyrolysis of gelatin.

General Manufacturing Information

1H-Pyrrole: ACTIVE
STUDY OF FREE RADICALS PRODUCED IN PYRROLE BY X IRRADIATION & TRITIUM ATOM DECAY.
A constituent of coal tar & bone oil ... .
Pyrrole was found to be potentially useful as a tracer for determining the contribution of environmental tobacco smoke to concentrations of volatile organic compounds in indoor environments with smoking.
The ability of 10 pyrroles to block the acidic nitrosation of morpholine has been determined by using an assay that measures their effectiveness in the presence of a 10-fold excess of amine. The log (% N-nitrosomorpholine) formed is a linear function of blocking agent concentrations ranging from 0.0 to 1.5 times the equivalents of initial nitrate. The negative slopes of these plots allow a ranking of the effectiveness of the blocking agent. Several of the pyrroles have been found to be much more effective than establishing blocking agents such as ascorbic acid. The following order blocking ability has been determined: 2,5-dimethylpyrrole = 1-benzyl-2,5-dimethylpyrroleic acid = 1,2-phenylenediamine = pyrrole > 1,2,5-tribenzylpyrrole = 1-benzylpyrrole = octamethylporphine hydrazine = 2,5-diphenylpyrrolecarboxylic acid. Pyrroles give complex mixtures devoid of N-nitroso compounds upon nitrosation.

Analytic Laboratory Methods

Runge test with hydrochloric acid yields pyrrole red, an amorphous polymer mixture. In addition, all pyrroles with a free alpha or beta position or with groups, eg. ester, that can be converted to such pyrroles under acid conditions undergo the Ehrlich reaction with p(dimethylamino) benzaldehyde to give a purple product. Pyrrole reacts with selenium dioxide in the presence of nitric acid to give a deep violet solution. Very small quantities (4X10-5 g) of pyrrole can be detected in this method.

Stability Shelf Life

DARKENS ON STANDING WITH EXPOSURE TO AIR.

Dates

Last modified: 08-15-2023
1. Vispute, T. P., Zhang, H., Sanna, A., Xiao, R. & Huber, G. W. Renewable chemical commodity feedstocks from integrated catalytic processing of pyrolysis oils. Science 330, 1222–1227 (2010).
2. Joule, J. A. & Mills, K. in Heterocyclic Chemistry 5th edn (Wiley, 2010).

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